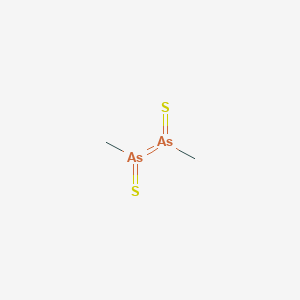
Arsine sulfide, dimethyldi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine sulfide, dimethyldi- is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arsine sulfide, dimethyldi- typically involves the reaction of dimethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)2AsH+S→(CH3)2AsS
Industrial Production Methods: Industrial production of arsine sulfide, dimethyldi- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Arsine sulfide, dimethyldi- can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing products.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products include dimethylarsinic acid and other oxidized arsenic compounds.
Reduction: Reduced products may include dimethylarsine and other arsenic hydrides.
Substitution: Substituted products depend on the specific reagents used, such as dimethylarsine halides.
Wissenschaftliche Forschungsanwendungen
Arsine sulfide, dimethyldi- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the semiconductor industry for the production of advanced materials and in the development of sensors for arsenic detection.
Wirkmechanismus
The mechanism of action of arsine sulfide, dimethyldi- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Dimethylarsine (As(CH₃)₂H): A related compound with similar structural features but different reactivity.
Arsenic Trioxide (As₂O₃): An oxidized form of arsenic with distinct chemical behavior and uses.
Uniqueness: Arsine sulfide, dimethyldi- is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
13367-92-5 |
|---|---|
Molekularformel |
C2H6As2S2 |
Molekulargewicht |
244.05 g/mol |
IUPAC-Name |
(E)-methyl-[methyl(sulfanylidene)-λ5-arsanylidene]-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C2H6As2S2/c1-3(5)4(2)6/h1-2H3 |
InChI-Schlüssel |
YWUWXRNXJPVSGP-UHFFFAOYSA-N |
Isomerische SMILES |
C/[As](=S)=[As](=S)/C |
Kanonische SMILES |
C[As](=S)=[As](=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


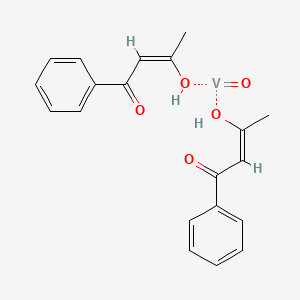

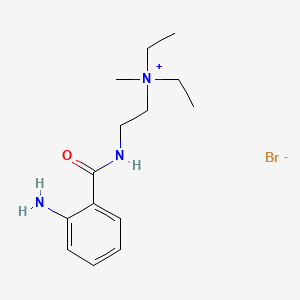
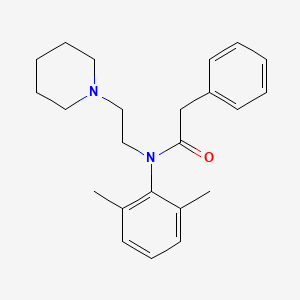
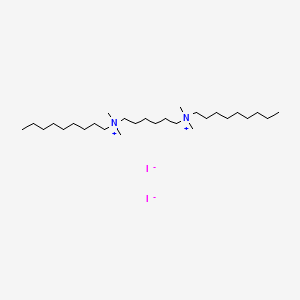
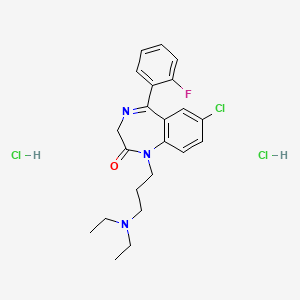
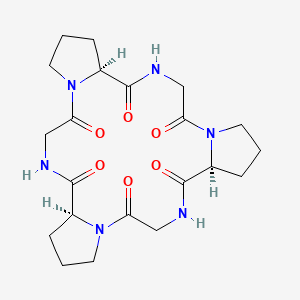
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
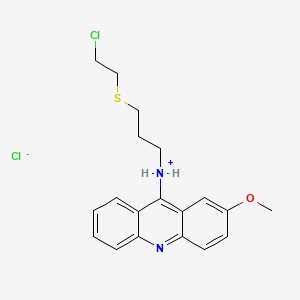
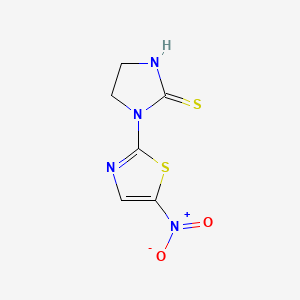

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
